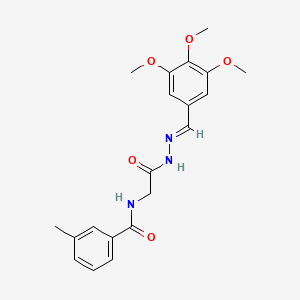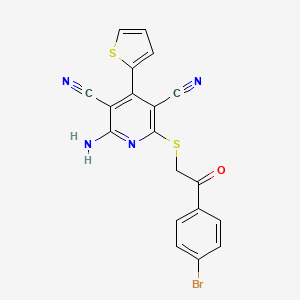![molecular formula C16H19N3O3S B2396430 2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097858-85-8](/img/structure/B2396430.png)
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a pyrrolidine derivative and is commonly referred to as TAK-915.
Mecanismo De Acción
TAK-915 acts as a selective antagonist for GPR3. By blocking the activity of this receptor, TAK-915 can modulate intracellular signaling pathways that are involved in the pathogenesis of various diseases. The exact mechanism of action of TAK-915 is still under investigation, but it is believed to involve the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a range of biochemical and physiological effects. In preclinical studies, TAK-915 has been found to improve cognitive function, reduce anxiety-like behavior, and have antidepressant-like effects. TAK-915 has also been shown to have neuroprotective effects and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-915 is its selectivity for GPR3. This makes it a valuable tool for studying the role of this receptor in various diseases. However, the limitations of TAK-915 include its low solubility and poor pharmacokinetic properties. These limitations make it challenging to administer TAK-915 in vivo and may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of TAK-915. One potential area of research is the development of more potent and selective GPR3 antagonists. Another area of research is the investigation of the role of GPR3 in other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, the development of more efficient synthesis methods and better pharmacokinetic properties could improve the therapeutic potential of TAK-915.
Conclusion:
In conclusion, TAK-915 is a promising compound that has shown potential therapeutic properties in preclinical studies. Its selective antagonism of GPR3 makes it a valuable tool for studying the role of this receptor in various diseases. However, further research is needed to fully understand the mechanism of action and therapeutic potential of TAK-915.
Métodos De Síntesis
The synthesis of TAK-915 involves the reaction between 2-(4-ethoxyphenyl)-1-bromoethan-1-one and 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using chromatography techniques to obtain TAK-915 in high purity.
Aplicaciones Científicas De Investigación
TAK-915 has been studied extensively for its potential therapeutic properties. It has been found to be a potent and selective antagonist for the G protein-coupled receptor 3 (GPR3). GPR3 is a receptor that is involved in the regulation of intracellular signaling pathways and has been linked to various diseases, including Alzheimer’s disease, depression, and anxiety. TAK-915 has shown promising results in preclinical studies for the treatment of these diseases.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)9-16(20)19-8-7-14(11-19)22-15-10-17-23-18-15/h3-6,10,14H,2,7-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWRVLMCWXDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)
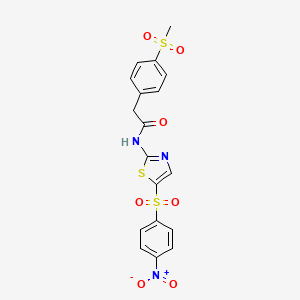
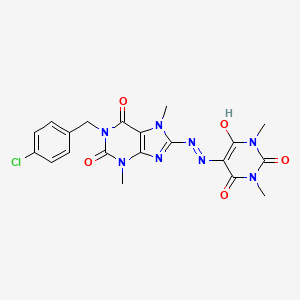

![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
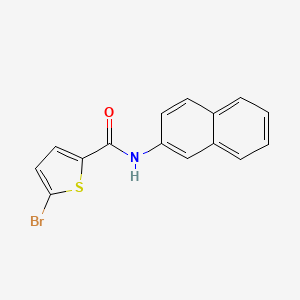
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
